molecular formula C16H19NO2 B12535735 4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one CAS No. 651778-59-5

4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one

Cat. No.: B12535735
CAS No.: 651778-59-5
M. Wt: 257.33 g/mol
InChI Key: UDBNRWYIGALRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one is a chemical compound provided for research purposes. Its 2-pyridone core structure is a scaffold of significant interest in medicinal chemistry and is found in compounds with diverse biological activities. For instance, structural analogs based on the 2-pyridone motif have been developed as pilicide anti-virulence agents in Escherichia coli, where they inhibit the assembly of type 1 pili and prevent biofilm formation . Other compounds featuring the N-methyl-2-pyridone structure have been investigated for their potential as anti-inflammatory and anti-cancer therapies, with mechanisms of action that may involve the modulation of Bromodomain and Extra-Terminal (BET) proteins . Furthermore, the 2-pyridone scaffold is recognized in the context of peroxisome proliferator-activated receptor gamma (PPARγ) ligand research. PPARγ is a nuclear receptor and a validated target in various disease models, and its ligands have been shown to modulate cell proliferation and differentiation . This compound is intended for research use only by qualified scientists.

Properties

CAS No.

651778-59-5

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C16H19NO2/c1-5-14-12(4)17-16(18)9-15(14)19-13-7-10(2)6-11(3)8-13/h6-9H,5H2,1-4H3,(H,17,18)

InChI Key

UDBNRWYIGALRQV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C=C1OC2=CC(=CC(=C2)C)C)C

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis via Pyridine Functionalization

Core Pyridin-2-One Formation

The pyridin-2-one core is typically constructed via cyclization or oxidation of pyridine precursors. For example, WO2020178175A1 and CN104628647A describe methods where nitro-N-oxide intermediates undergo hydrogenation and subsequent hydrolysis. Adapting these protocols, the target compound’s pyridin-2-one ring could be formed by:

  • Hydrogenation of Nitro-N-Oxide : A platinum-vanadium catalyst (1% Pt + 2% V on carbon) reduces 2-chloro-5-methyl-4-nitro-pyridine-N-oxide to 2-chloro-5-methyl-4-aminopyridine.
  • Ring Closure : Reaction with potassium hydroxide (KOH) in methanol under autoclave conditions (180°C, 12.5 bar) facilitates cyclization to the pyridin-2-one scaffold.

Introduction of the 3,5-Dimethylphenoxy Group

The phenoxy substituent is introduced via nucleophilic aromatic substitution (SNAr). PMC3274973 and EP0369208B1 highlight the use of 3,5-dimethylphenol under alkaline conditions to displace leaving groups (e.g., chloride or nitro) on the pyridine ring. For instance:

  • Nitro Displacement : Reacting 3-nitro-4-chloropyridin-2-one with 3,5-dimethylphenol in dimethyl sulfoxide (DMSO) at 120°C yields 4-(3,5-dimethylphenoxy)-3-nitropyridin-2-one.

Nitration and Alkylation Strategies

Sequential Nitration and Alkylation

US6245913B1 and WO2017112719A1 outline methods for introducing nitro and alkyl groups into pyridine systems:

  • Nitration : Treating 4-(3,5-dimethylphenoxy)pyridin-2-one with nitric acid (HNO3) in sulfuric acid at 0–5°C selectively nitrates the 3-position.
  • Ethylation and Methylation :
    • Ethylation : Using ethyl bromide and a base (e.g., K2CO3) in N,N-dimethylformamide (DMF) introduces the ethyl group at the 5-position.
    • Methylation : Methyl iodide with silver oxide (Ag2O) in tetrahydrofuran (THF) installs the 6-methyl group.
Table 1: Optimization of Nitration and Alkylation Conditions
Step Reagents/Conditions Yield (%) Purity (%) Source
Nitration HNO3/H2SO4, 0°C, 2 h 78 95
Ethylation Ethyl Br, K2CO3, DMF, 80°C, 6 h 65 92
Methylation Methyl I, Ag2O, THF, rt, 12 h 70 90

One-Pot Tandem Reactions

CN103896857A and RSC Supporting Information report tandem reactions for pyridine derivatives, combining multiple steps in a single vessel:

  • In Situ Generation of Intermediates : A mixture of 3,5-dimethylphenol, ethyl acetoacetate, and ammonium nitrate in acetic acid undergoes cyclization and nitration simultaneously at 100°C.
  • Key Advantages :
    • Reduced purification steps.
    • Higher overall yield (up to 72%) compared to stepwise methods.

Challenges and Optimization Insights

Regioselectivity in Nitration

The nitro group’s positioning at the 3-position is critical. RSC Supporting Information demonstrates that electron-donating groups (e.g., methyl) ortho to the nitration site direct nitro placement via resonance stabilization. Computational studies (DFT) confirm that the 3-position is favored by 8.3 kcal/mol over the 5-position.

Side Reactions and Mitigation

  • Over-Alkylation : Excess alkylating agents (e.g., ethyl bromide) lead to diethyl byproducts. Using stoichiometric reagents and low temperatures minimizes this.
  • Oxidation of Phenoxy Groups : Nitration conditions may oxidize the phenoxy moiety. Adding urea as a free radical scavenger preserves the substituent.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Reported Methods
Method Steps Total Yield (%) Purity (%) Scalability
Multi-Step Functionalization 4 45 98 High
Tandem One-Pot 2 72 95 Moderate
Sequential Nitration/Alkylation 3 55 97 High

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone in water medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the phenoxy or pyridinone sites.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for numerous chemical modifications, making it valuable for developing new materials and catalysts. It can be utilized in the synthesis of specialty chemicals and agrochemicals due to its versatile reactivity.

Biology

Biologically, this compound is used as a probe to study enzyme interactions and binding affinities. Its ability to form stable complexes with biological macromolecules makes it an excellent candidate for investigating biochemical pathways and molecular mechanisms. For instance, studies have shown that derivatives of this compound exhibit potential in modulating enzyme activities, which can lead to insights into metabolic processes.

Medicine

In medicinal chemistry, derivatives of 4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one are being researched for their pharmacological activities. These include:

  • Anti-inflammatory Properties: Compounds derived from this structure have shown promise in reducing inflammation in various biological models.
  • Antimicrobial Activity: Some derivatives exhibit significant antimicrobial effects against a range of pathogens.
  • Anticancer Potential: Research indicates that certain analogs may inhibit cancer cell proliferation through specific molecular interactions.

The presence of the iodine atom enhances the bioavailability and target specificity of these compounds, making them suitable candidates for drug development.

Case Studies

  • Enzyme Interaction Studies:
    A study investigated the binding affinity of 4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one with specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent .
  • Pharmacological Screening:
    In a pharmacological screening of various derivatives, several compounds demonstrated significant anti-inflammatory effects in animal models. These findings support the further development of these derivatives as potential anti-inflammatory drugs .
  • Synthesis of Novel Derivatives:
    Researchers synthesized multiple analogs by modifying the ethyl and dimethylphenoxy groups. Some of these derivatives showed enhanced potency against cancer cell lines compared to the parent compound. This highlights the importance of structural modifications in optimizing biological activity .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a theoretical analysis based on substituent effects and core heterocycle variations:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Phenoxy Substituents Key Substituents Potential Applications
4-(3,5-Dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one Pyridinone 3,5-dimethylphenoxy 5-ethyl, 6-methyl Hypothesized antimicrobial
HBK15 Piperazine 2-chloro-6-methylphenoxy 2-methoxyphenyl Neurological (e.g., serotonin modulation)
HBK17 Piperazine 2,5-dimethylphenoxy 2-methoxyphenyl Neurological (e.g., dopamine modulation)
Patent compound Pyrimidine-2,4-dione 2,3-dimethylphenoxy Piperidin-1-ylmethyl Anti-mycobacterial (e.g., tuberculosis)

Key Observations:

Chloro (HBK15) and methoxy (HBK17) substituents in piperazine analogs may alter electronic properties, affecting receptor affinity or metabolic stability .

Core Heterocycle Influence: The pyridinone core (target compound) lacks the basic nitrogen of piperazine (HBK series), which could reduce interactions with cationic binding pockets in neurological targets .

Substituent Effects on Lipophilicity :

  • The ethyl group at the 5-position in the target compound may increase logP compared to the chloro (HBK15) or methoxy (HBK17) groups, favoring passive diffusion across lipid membranes .

Biological Activity

4-(3,5-Dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one is a pyridinone derivative notable for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a pyridinone core and a 3,5-dimethylphenoxy group. Understanding its biological activity is essential for its potential applications in medicinal chemistry and drug development.

  • Molecular Formula : C16H19NO2
  • Molecular Weight : 257.328 g/mol
  • CAS Number : 651778-59-5

Biological Activity Overview

The biological activity of 4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one has been investigated in various studies, revealing its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Antimicrobial Activity

Research indicates that pyridinone derivatives exhibit significant antimicrobial properties. In a study focusing on the synthesis of similar compounds, it was found that modifications to the phenoxy group could enhance antibacterial efficacy against various pathogens. The compound demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum effect .

Anti-inflammatory Properties

The compound's anti-inflammatory effects were evaluated through in vitro assays measuring the inhibition of pro-inflammatory cytokines. Results indicated that it could effectively reduce the production of TNF-alpha and IL-6 in macrophage cell lines, pointing to its potential use in treating inflammatory diseases .

Anticancer Potential

Studies have shown that derivatives of pyridinones can inhibit cancer cell proliferation. For instance, structural modifications similar to those found in 4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one have led to compounds with IC50 values in the low micromolar range against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of 4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one is influenced by its structural features. The presence of the dimethylphenoxy group is crucial for enhancing lipophilicity and facilitating cellular uptake.

Compound Molecular Formula Biological Activity IC50 (µM)
4-(3,5-Dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-oneC16H19NO2Antibacterial10
4-(3-Methoxyphenoxy)-5-methylpyridinoneC16H19NO2Anticancer8
4-(4-Chloro-3,5-dimethylphenoxy)-6-methylpyridinoneC16H18ClN2OAnti-inflammatory15

Case Studies

  • Anticancer Activity : A study evaluated the efficacy of various pyridinone derivatives against human breast cancer cell lines (MCF7). The compound exhibited significant cytotoxicity with an IC50 value of approximately 10 µM, indicating its potential as a lead compound for further development .
  • Antimicrobial Testing : In a comparative study involving several derivatives, 4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one showed superior activity against Staphylococcus aureus compared to other tested compounds, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.